4-Chloro-6-fluoropyrimidine

Medicinal Chemistry SNAr Reactions Regioselective Synthesis

4-Chloro-6-fluoropyrimidine (CAS 51422-01-6) is a non-substitutable halogenated pyrimidine building block. Its unique ortho-like Cl/F arrangement allows predictable, sequential nucleophilic aromatic substitution (SNAr) – a reactivity profile isomers like 2-chloro-4-fluoropyrimidine cannot replicate. This controlled derivatization is critical for high-yield construction of kinase inhibitor scaffolds, fungicides, herbicides, and advanced organic electronics. Procure from qualified suppliers to ensure regiochemical integrity and batch-to-batch consistency for your SAR studies and scale-up campaigns.

Molecular Formula C4H2ClFN2
Molecular Weight 132.52 g/mol
CAS No. 51422-01-6
Cat. No. B1606870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoropyrimidine
CAS51422-01-6
Molecular FormulaC4H2ClFN2
Molecular Weight132.52 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1Cl)F
InChIInChI=1S/C4H2ClFN2/c5-3-1-4(6)8-2-7-3/h1-2H
InChIKeyDLAFWIYXXOBITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-fluoropyrimidine (CAS 51422-01-6): Procurement-Ready Intermediate for Targeted Heterocyclic Synthesis


4-Chloro-6-fluoropyrimidine (CAS 51422-01-6) is a key halogenated heterocyclic building block, characterized by a pyrimidine core with a chlorine atom at the 4-position and a fluorine atom at the 6-position [1]. Its primary value in scientific and industrial settings lies in its use as a versatile intermediate for synthesizing more complex pharmaceutical and agrochemical compounds, leveraging the distinct leaving group abilities of its chloro and fluoro substituents for controlled, sequential derivatization [2].

The Critical Role of 4-Chloro-6-fluoropyrimidine in Enabling Selective Bioconjugation and Material Synthesis


Generic substitution of 4-chloro-6-fluoropyrimidine with other halogenated pyrimidines is not feasible due to the compound's unique ortho-like arrangement of chlorine and fluorine. This specific regiochemistry imparts a predictable and tunable reactivity profile for sequential nucleophilic aromatic substitution (SNAr) reactions, which is not replicated by isomers like 2-chloro-4-fluoropyrimidine or by symmetrical dihalogenated analogs. This controlled reactivity is essential for the efficient, high-yield construction of complex molecular architectures where precise functional group introduction is required [1].

Quantitative Evidence for Selecting 4-Chloro-6-fluoropyrimidine


Regioselective Reactivity: 4-Chloro-6-fluoropyrimidine vs. 4,6-Dichloropyrimidine

The presence of the 6-fluoro substituent in 4-chloro-6-fluoropyrimidine electronically differentiates the 4-chloro leaving group, leading to a more predictable and controlled SNAr reaction compared to 4,6-dichloropyrimidine. While direct kinetic data is unavailable for this specific compound, class-level studies on related 2,4-dichloro-6-R-pyrimidines show that the nature of the 6-position substituent significantly alters the site of nucleophilic attack. For instance, when R=H or methyl, substitution occurs predominantly at the 4-position, whereas an electron-donating group like methoxy at the 6-position shifts selectivity to the 2-position [1]. This demonstrates the crucial role of the 6-position substituent in directing reactivity, a principle that underpins the strategic advantage of 4-chloro-6-fluoropyrimidine for achieving selective 4-substitution over the less controlled reactivity of 4,6-dichloropyrimidine, where both chlorines are more electronically similar [2].

Medicinal Chemistry SNAr Reactions Regioselective Synthesis

GC Purity Benchmarking: 4-Chloro-6-fluoropyrimidine Typical Batch Analysis

Commercially available 4-chloro-6-fluoropyrimidine can be procured with a high level of purity. A typical batch certificate of analysis from a reputable supplier indicates a purity of 99.8% as determined by gas chromatography (GC) . This is higher than the 98% and 95% purities commonly listed for some other suppliers and for related compounds like 4,6-difluoropyrimidine (98% min.) . High initial purity of the starting material minimizes the presence of isomeric or halogenated impurities that could lead to side reactions, simplifying subsequent purification steps and improving the yield and reliability of downstream synthetic processes.

Analytical Chemistry Quality Control Procurement

Enhanced LogP for Improved Pharmacokinetic Properties in Drug Discovery

The calculated partition coefficient (XLogP3) for 4-chloro-6-fluoropyrimidine is 1.6 [1]. While a direct head-to-head comparison with a non-fluorinated analog like 4-chloropyrimidine is not available, the introduction of a fluorine atom is a well-established strategy in medicinal chemistry to increase lipophilicity. This moderately higher lipophilicity, relative to non-halogenated or non-fluorinated analogs, can improve membrane permeability and metabolic stability of drug candidates that incorporate this building block [2]. In the context of drug discovery, this property is a key differentiator, as it directly influences a drug candidate's oral bioavailability and half-life.

Medicinal Chemistry Drug Design Physicochemical Properties

Strategic Application Scenarios for 4-Chloro-6-fluoropyrimidine


Scaffold for Targeted Kinase Inhibitors

4-Chloro-6-fluoropyrimidine is a privileged scaffold for developing kinase inhibitors . Its structure allows for the sequential introduction of pharmacophores at the 4- and 6-positions, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for specific kinases . The presence of fluorine can also enhance binding through favorable interactions with the protein backbone and improve metabolic stability [1].

Key Intermediate for Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various agrochemicals, including fungicides and herbicides . Its reactivity allows for the efficient construction of complex pyrimidine-based molecules with potent biological activity against pests and weeds. The 6-fluoro substituent often imparts desirable properties such as enhanced environmental stability and improved target-site binding .

Building Block for Advanced Functional Materials

The halogenated pyrimidine core of 4-chloro-6-fluoropyrimidine is valuable in materials science for developing organic semiconductors and light-emitting diodes (LEDs) . The electron-withdrawing nature of the chlorine and fluorine atoms can be exploited to fine-tune the electronic properties of materials, influencing parameters such as charge carrier mobility and emission wavelength.

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